2-(3,4-Dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Description
This compound (CAS: 477850-29-6) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FN3/c1-12-17(9-14-4-3-5-16(24)8-14)13(2)27-21(25-12)11-20(26-27)15-6-7-18(22)19(23)10-15/h3-8,10-11H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYALGHWIZFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC(=C(C=C3)Cl)Cl)C)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their properties are summarized below:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity : The target compound’s XLogP3 (~6.8) is lower than its dichlorobenzyl analog (7.2) due to fluorine’s smaller van der Waals volume compared to chlorine .
- Metabolic Stability : Fluorine in the 3-fluorophenylmethyl group may reduce oxidative metabolism compared to chlorine-rich analogs, enhancing bioavailability .
- Synthetic Accessibility : Suzuki-Miyaura cross-coupling () is a common route for introducing aryl groups. The target compound’s 3-fluorophenylboronic acid precursor may offer higher reactivity than bulkier dichlorophenyl analogs, improving yields .
Structural Flexibility and Conformational Effects
- Aromatic vs. Dihydro Derivatives : The target’s fully aromatic core (vs. dihydro analogs in ) likely enhances planar rigidity, improving target binding but reducing solubility .
- Heterocyclic Modifications : Substitution with thiazole () or pyridine () alters electronic profiles. The target’s 3-fluorophenylmethyl group balances steric bulk and electronic effects for optimized interactions.
Q & A
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for this compound?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions using POCl₃ as a key reagent. For example, intermediates like diethyl 2-arylmalonates react with 3-amino-1,2,4-triazoles under reflux conditions to form the pyrazolo-pyrimidine core, with yields ranging from 40–43% . Optimization strategies include adjusting reaction time, solvent choice (e.g., ethanol, methanol), and stoichiometric ratios of reagents. Multi-step protocols may also incorporate chlorinated phenols or fluorinated aryl groups to introduce specific substituents .
Q. How can structural characterization be performed to confirm the identity of this compound?
Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for verifying substituent positions and aromatic proton environments. For instance, ¹H NMR peaks in the δ 7.0–8.5 ppm range confirm aryl group attachments . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. Single-crystal X-ray diffraction (e.g., as in ) resolves bond angles and torsional strains, with data-to-parameter ratios ≥15.5 ensuring accuracy .
Q. What computational tools are suitable for predicting physicochemical properties or docking studies?
Density functional theory (DFT) calculations can model electronic properties and stability, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like microtubules or kinase domains. In silico studies on similar compounds highlight the importance of fluorophenyl and dichlorophenyl groups in hydrophobic interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) influence biological activity in pyrazolo[1,5-a]pyrimidines?
Substituent position and electronegativity significantly impact activity. For example, 3,4-difluorophenyl groups enhance microtubule-targeting activity compared to trifluoromethyl analogs, likely due to improved hydrophobic stacking in protein pockets . Antitumor activity against HEPG2-1 cells (IC₅₀ = 2.70–4.90 µM) correlates with electron-withdrawing groups like chlorophenyl, which increase membrane permeability .
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) data across studies?
Discrepancies in SAR often arise from assay variability (e.g., cell line specificity) or synthetic impurities. To address this:
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?
In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). For example, morpholinoethyl or dimethoxyphenyl substituents in related compounds reduce CYP450-mediated oxidation, enhancing stability . Pharmacokinetic modeling (e.g., using Phoenix WinNonlin) can extrapolate in vivo parameters from in vitro data .
Q. What mechanisms underlie the antitumor activity of pyrazolo[1,5-a]pyrimidines, and how can they be validated?
Proposed mechanisms include tubulin polymerization inhibition (IC₅₀ <1 µM in microtubule-targeting analogs) and kinase inhibition (e.g., PI3Kβ selectivity via morpholine substituents) . Validation strategies:
- Western blotting to detect downstream effectors (e.g., phosphorylated Akt for PI3K inhibitors) .
- Cell cycle analysis (flow cytometry) to confirm G2/M arrest in tubulin-targeting derivatives .
Methodological Considerations
Q. How can synthetic yields be improved for low-yielding steps (e.g., cyclization reactions)?
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Optimize POCl₃ stoichiometry (typically 3–5 equivalents) and reaction temperature (80–100°C) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove byproducts .
Q. What in vitro assays are most relevant for evaluating neuroprotective or anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
